molecular formula C16H23Cl2N3O2 B2820630 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride CAS No. 1049716-75-7

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride

Cat. No.: B2820630
CAS No.: 1049716-75-7
M. Wt: 360.28
InChI Key: ZKGGZAKSCCEEGS-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The piperazine ring and the chloroacetyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride can be compared with other similar compounds such as:

  • 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-phenyl)acetamide hydrochloride
  • 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide hydrochloride

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications .

Properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2.ClH/c1-2-13-5-3-4-6-14(13)18-15(21)12-19-7-9-20(10-8-19)16(22)11-17;/h3-6H,2,7-12H2,1H3,(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGGZAKSCCEEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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